molecular formula C6H10ClNO3 B2531490 (3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride CAS No. 2361578-40-5

(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride

Cat. No. B2531490
CAS RN: 2361578-40-5
M. Wt: 179.6
InChI Key: OILWXBIVIURPBT-RSCCPHMWSA-N
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Description

The compound “(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride” is a chemical compound with a molecular formula of C8H15NO3 . It is also known by other names such as "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-" . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . Further physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Future Directions

The compound has been used in the synthesis of the drug ticagrelor . This suggests that it may have potential applications in pharmaceutical research and development.

properties

IUPAC Name

(3aR,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c7-3-1-4-5(2-3)10-6(8)9-4;/h3-5H,1-2,7H2;1H/t3?,4-,5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWXBIVIURPBT-RSCCPHMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1OC(=O)O2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CC1N)OC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026344

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